

Synthesis of Allyltriphenyltin Using Grignard Reagent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyltriphenyltin**

Cat. No.: **B1265375**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **allyltriphenyltin**, a versatile organotin reagent, utilizing the Grignard reaction. The document details the underlying chemical principles, presents quantitative data from established procedures, offers a step-by-step experimental protocol, and includes a visual representation of the synthesis workflow. This guide is intended to equip researchers in organic synthesis and drug development with the necessary information to safely and efficiently perform this valuable transformation.

Core Principles

The synthesis of **allyltriphenyltin** via the Grignard reaction is a cornerstone of organometallic chemistry. The process involves the formation of an allyl Grignard reagent, allylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic tin center of triphenyltin chloride. This results in the formation of a new carbon-tin bond and the desired **allyltriphenyltin** product. The overall reaction can be summarized as follows:

- Formation of the Grignard Reagent: $\text{CH}_2=\text{CHCH}_2\text{Br} + \text{Mg} \rightarrow \text{CH}_2=\text{CHCH}_2\text{MgBr}$
- Reaction with Triphenyltin Chloride: $\text{CH}_2=\text{CHCH}_2\text{MgBr} + (\text{C}_6\text{H}_5)_3\text{SnCl} \rightarrow \text{CH}_2=\text{CHCH}_2\text{Sn}(\text{C}_6\text{H}_5)_3 + \text{MgBrCl}$

Due to the high reactivity of the Grignard reagent, the reaction is exquisitely sensitive to moisture and atmospheric oxygen. Therefore, the use of anhydrous solvents and an inert

atmosphere is paramount to achieving a successful outcome. The procedure detailed below employs a one-pot synthesis where the Grignard reagent is formed *in situ* and reacts immediately with the triphenyltin chloride.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of **allyltriphenyltin**, based on a well-established literature procedure.[\[1\]](#)

Parameter	Value
Reactants	
Magnesium Turnings	50 g (2.1 g-atom)
Allyl Bromide	120 g (1.0 mole)
Triphenyltin Chloride	250 g (0.65 mole)
Solvents	
Diethyl Ether (anhydrous)	800 ml (initial)
Tetrahydrofuran (anhydrous)	600 ml
Benzene (dry)	500 ml
Ligroin (for recrystallization)	350 ml
Reaction Conditions	
Addition Time	7 hours
Initial Reaction Temperature	Refluxing diethyl ether
Post-addition Temperature	60°C
Post-addition Time	Overnight
Work-up	
Quenching Solution	150 ml of saturated ammonium chloride solution
Product	
Yield	190–205 g (75–80%)
Melting Point	73–74°C

Experimental Protocol

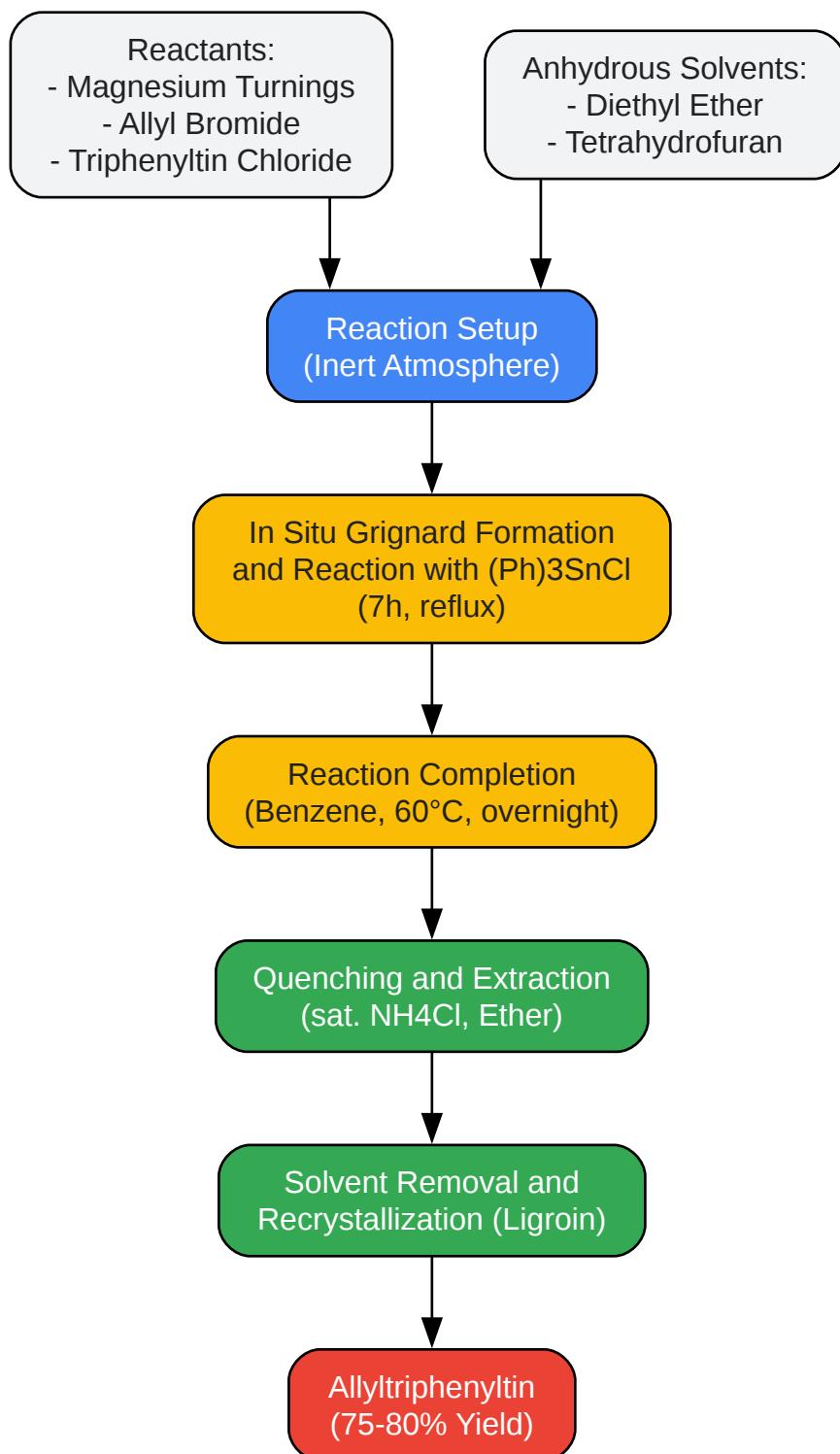
This protocol is adapted from a well-established procedure for the synthesis of **allyltriphenyltin**.^[1] It is imperative that all glassware is thoroughly dried, and anhydrous

solvents are used throughout the experiment. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

- Magnesium turnings
- Allyl bromide
- Triphenyltin chloride
- Diethyl ether, anhydrous
- Tetrahydrofuran, anhydrous (freshly distilled from a suitable drying agent)
- Benzene, dry
- Saturated aqueous ammonium chloride solution
- Ligroin

Equipment:


- 3-liter three-necked flask
- Reflux condenser
- Mechanical stirrer
- Nitrogen or argon inlet tube
- 1-liter pressure-equalizing dropping funnel
- Heating mantle
- Rotary evaporator

Procedure:

- Reaction Setup: Assemble the 3-liter three-necked flask with the mechanical stirrer, reflux condenser (fitted with a nitrogen/argon inlet), and the dropping funnel. Flame-dry the apparatus under a flow of inert gas to remove any residual moisture.
- Initial Charge: To the cooled flask, add 50 g (2.1 g-atom) of magnesium turnings and 800 ml of anhydrous diethyl ether.
- Reagent Solution Preparation: In the dropping funnel, prepare a solution of 120 g (1.0 mole) of allyl bromide and 250 g (0.65 mole) of triphenyltin chloride in 600 ml of anhydrous tetrahydrofuran.
- Grignard Formation and Reaction:
 - Begin vigorous stirring of the magnesium suspension and heat the mixture to a gentle reflux.
 - Slowly add the solution from the dropping funnel to the refluxing magnesium suspension over a period of 7 hours. Maintain a steady reflux throughout the addition.
- Reaction Completion:
 - After the addition is complete, add 500 ml of dry benzene to the reaction mixture.
 - Heat the mixture to 60°C and continue stirring overnight.
- Work-up and Isolation:
 - Cool the reaction mixture in an ice bath.
 - Carefully and slowly add 150 ml of a saturated aqueous ammonium chloride solution to quench the reaction and decompose any unreacted Grignard reagent.
 - Decant the organic phase from the solid magnesium salts.
 - Wash the remaining solids twice with diethyl ether and combine the ether washes with the decanted organic phase.
- Solvent Removal and Recrystallization:

- Remove the solvents from the combined organic layers using a rotary evaporator at reduced pressure.
- Recrystallize the resulting solid residue from approximately 350 ml of ligroin.
- Product Collection: Collect the crystalline product by filtration, wash with a small amount of cold ligroin, and dry under vacuum to yield 190–205 g (75–80%) of **allyltriphenyltin** with a melting point of 73–74°C.[1]

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the one-pot synthesis of **allyltriphenyltin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Synthesis of Allyltriphenyltin Using Grignard Reagent: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265375#synthesis-of-allyltriphenyltin-using-grignard-reagent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com